molecular formula C14H15N3O2 B15065880 Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B15065880
M. Wt: 257.29 g/mol
InChI Key: NBUUGVPPYZFMPI-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazones with maleimides can yield the desired pyrazole derivatives . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and palladium catalysts. The conditions often involve moderate temperatures and the use of solvents like acetonitrile and DMSO .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit deubiquitylating enzymes, which play a role in protein degradation pathways . This inhibition can lead to the accumulation of specific proteins, thereby affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific benzyl and methyl substitutions, which can influence its chemical reactivity and biological activity. These structural features may enhance its selectivity and potency in various applications .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

benzyl 6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H15N3O2/c1-10-13-12(7-15-16-13)8-17(10)14(18)19-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3,(H,15,16)

InChI Key

NBUUGVPPYZFMPI-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=NN2

Origin of Product

United States

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